molecular formula C18H22N4O4S B2781292 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 850935-92-1

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2781292
CAS No.: 850935-92-1
M. Wt: 390.46
InChI Key: ZXPCSLJLDNVNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (CAS: 850935-88-5) is a synthetic small molecule with the molecular formula C₁₈H₂₂N₄O₄S and a molar mass of 390.46 g/mol . Structurally, it features a 1,3,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and a 4-methylpiperidinylsulfonyl benzamide moiety at the 4-position. The compound is stored at -20°C to ensure stability and has hazard warnings for skin/eye irritation (H315, H319) and acute toxicity if swallowed (H302) .

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-12-8-10-22(11-9-12)27(24,25)15-6-4-13(5-7-15)16(23)19-18-21-20-17(26-18)14-2-3-14/h4-7,12,14H,2-3,8-11H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPCSLJLDNVNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions where a piperidine derivative reacts with a suitable electrophile.

    Final coupling: The benzamide moiety is introduced through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or piperidine rings.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

    Substitution: The benzamide and piperidine moieties may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may vary, but common reagents include alkyl halides, acyl chlorides, and bases like sodium hydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The oxadiazole ring and sulfonyl group might play crucial roles in binding to these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,3,4-oxadiazole derivatives modified with sulfonamide-linked substituents. Below is a detailed comparison with structurally related analogs:

Structural Analogs and Substituent Effects

N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (Compound 18) Substituents: 2,3-Dihydrobenzo[dioxin] at the oxadiazole 5-position; thiomethoxy at benzamide 3-position. Molecular Weight: ~422.4 g/mol (estimated). Key Difference: The dihydrobenzo[dioxin] group introduces bulkier aromaticity compared to the cyclopropyl group in the target compound, likely affecting steric interactions in binding pockets.

4-[Bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide Substituents: Bis(2-cyanoethyl)sulfamoyl at benzamide 4-position. Molecular Weight: 414.44 g/mol. Key Difference: The sulfamoyl group here is substituted with cyanoethyl groups instead of 4-methylpiperidine. This increases hydrophilicity but may reduce membrane permeability compared to the target compound.

4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Substituents: Dipropylsulfamoyl at benzamide 4-position; 3-methoxyphenyl at oxadiazole 5-position. Molecular Weight: ~463.5 g/mol (estimated).

N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

  • Substituents : 2-Methylpiperidinylsulfonyl (vs. 4-methylpiperidinyl in the target compound).
  • Molecular Weight : 390.46 g/mol.
  • Key Difference : The position of the methyl group on the piperidine ring (2- vs. 4-) may influence conformational flexibility and target engagement.

Physicochemical and Hazard Profile Comparison

Compound Molecular Weight (g/mol) Key Substituents Hazard Profile
Target Compound 390.46 5-Cyclopropyl, 4-(4-methylpiperidinyl) H302, H315, H319
Compound 18 ~422.4 5-Dihydrobenzo[dioxin], 3-thiomethoxy Not specified
Bis(2-cyanoethyl) analog 414.44 4-Bis(2-cyanoethyl)sulfamoyl Not specified
2-Methylpiperidinyl analog 390.46 4-(2-Methylpiperidinyl) Similar to target compound
Dipropylsulfamoyl analog ~463.5 4-Dipropylsulfamoyl, 5-(3-methoxyphenyl) Not specified

Biological Activity

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H22N4O4SC_{18}H_{22}N_{4}O_{4}S with a molecular weight of approximately 390.458 g/mol. The compound consists of an oxadiazole ring fused with a sulfonamide group, which is known to enhance pharmacological properties.

Research indicates that compounds containing oxadiazole moieties often exhibit diverse biological activities. The proposed mechanisms of action for this compound include:

  • PPAR Agonism : The compound may act as an agonist for peroxisome proliferator-activated receptors (PPAR), which are involved in regulating gene expression related to lipid metabolism and glucose homeostasis.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) have been determined through in vitro assays .
  • Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes the biological activities and findings associated with this compound and related compounds:

Activity Tested Strains/Targets Results Reference
AntimicrobialSalmonella typhi, Bacillus subtilisModerate to strong activity
Acetylcholinesterase InhibitionVarious Enzyme AssaysIC50 values ranging from 0.63 to 2.14 µM
PPAR AgonismCell Line StudiesEnhanced expression of target genes

Case Studies

Recent studies have highlighted the effectiveness of compounds similar to this compound in various therapeutic contexts:

  • Antibacterial Studies : A series of synthesized oxadiazole derivatives were tested for antibacterial activity, revealing that substitutions on the oxadiazole ring significantly influenced their efficacy against specific bacterial strains .
  • Neurological Implications : Investigations into the acetylcholinesterase inhibitory action suggest potential applications in Alzheimer's disease treatment, where enhancing cholinergic transmission is beneficial .

Q & A

Basic: What are the optimal synthetic routes for N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves cyclization of hydrazides with carboxylic acids under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) to form the oxadiazole core, followed by sulfonation and coupling reactions. Key steps include:

  • Oxadiazole Formation : Cyclization of thiosemicarbazides at 80–100°C in acidic media (e.g., H₂SO₄/EtOH) .
  • Sulfonation : Reaction of 4-methylpiperidine with chlorosulfonic acid at 0–5°C, followed by coupling to the benzamide moiety using DCC/DMAP in dry DCM .
  • Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    Optimization focuses on solvent polarity (e.g., DMF for solubility), temperature control to avoid side reactions, and stoichiometric ratios of coupling agents (e.g., 1.2 equivalents of EDC·HCl) .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify protons and carbons in the oxadiazole (δ 8.2–8.5 ppm for aromatic protons) and piperidinylsulfonyl groups (δ 2.5–3.0 ppm for CH₂) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 447.5) .
  • XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, particularly the planar oxadiazole ring and sulfonyl group geometry .

Basic: What in vitro biological assays are recommended for preliminary activity screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to ciprofloxacin .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM for 48 hours, with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition) using fluorescence-based ADP-Glo™ kits, with IC₅₀ values normalized to control inhibitors .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified cyclopropyl (e.g., replacing with phenyl) or sulfonyl groups (e.g., morpholinosulfonyl vs. piperidinylsulfonyl) to assess impact on logP and target binding .
  • Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding between oxadiazole and kinase active sites) .
  • Bioisosteric Replacement : Replace the oxadiazole with 1,2,4-triazole to evaluate metabolic stability .

Advanced: What mechanistic insights explain the compound’s activity against kinase targets?

Methodological Answer:

  • Binding Mode Analysis : Molecular dynamics simulations (AMBER) reveal that the oxadiazole core occupies the ATP-binding pocket of EGFR, while the sulfonyl group stabilizes interactions with Lys721 .
  • Enzyme Kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots, with Ki values calculated using Cheng-Prusoff equations .
  • Cellular Validation : Western blotting shows reduced phosphorylation of ERK1/2 in treated cancer cells, confirming downstream pathway disruption .

Advanced: How should researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ across studies)?

Methodological Answer:

  • Purity Verification : Reanalyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities >98% .
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and control compounds (e.g., doxorubicin) across labs .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, adjusting for variables like serum concentration in cell media .

Advanced: What advanced analytical techniques address challenges in characterizing degradation products?

Methodological Answer:

  • LC-HRMS : Identify oxidative metabolites (e.g., sulfoxide formation) using a Q-TOF mass spectrometer in positive ion mode .
  • Stability Studies : Accelerated degradation under UV light (ICH Q1B guidelines) with NMR tracking of hydrolyzed benzamide bonds .
  • X-ray Photoelectron Spectroscopy (XPS) : Detect sulfur oxidation states in degraded samples to confirm sulfonyl group stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.